![molecular formula C7H8O2S2 B13462452 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is an organosulfur compound that features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid typically involves the introduction of the methylsulfanyl group onto the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of thiophene-3-acetic acid as a starting material. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable base under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the thiophene ring.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiophene-2-acetic acid: Another isomer with similar structural features but different reactivity and applications.
2-(Methylsulfanyl)thiophene: Lacks the acetic acid moiety, leading to different chemical properties and uses.
Thiophene-3-acetic acid: Similar backbone but without the methylsulfanyl group, affecting its chemical behavior and applications.
Uniqueness: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is unique due to the presence of both the methylsulfanyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H8O2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(4-methylsulfanylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O2S2/c1-10-6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
BWNABXWTSPSQKP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
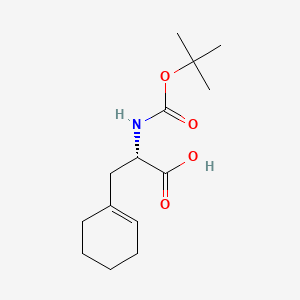
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
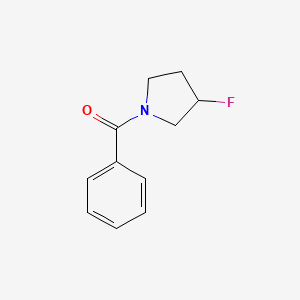
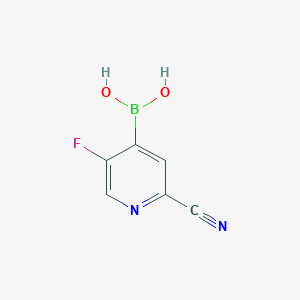
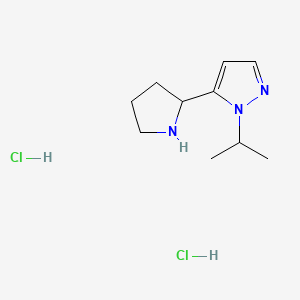
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
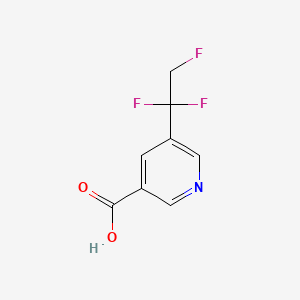
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
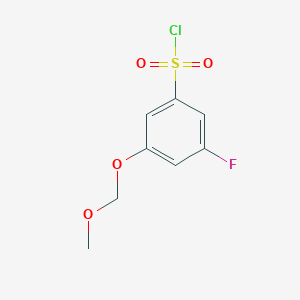

![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
